molecular formula C12H13NO B1146691 rac-trans-1-Deshydroxy Rasagiline CAS No. 1276516-73-4

rac-trans-1-Deshydroxy Rasagiline

Cat. No.: B1146691
CAS No.: 1276516-73-4
M. Wt: 187.242
InChI Key: NMAOXAKDLRBCFC-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-trans-1-Deshydroxy Rasagiline, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Rac-trans-1-Deshydroxy Rasagiline is monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolic degradation of dopamine in the central nervous system .

Mode of Action

This compound acts as an irreversible inhibitor of MAO-B . It binds to the enzyme and inhibits its activity, leading to an increase in extracellular levels of dopamine in the striatum . This inhibition is believed to be the primary mechanism underlying the compound’s pharmacological effects .

Biochemical Pathways

By inhibiting MAO-B, this compound affects the dopaminergic pathway . This pathway is responsible for the production, release, and degradation of dopamine, a neurotransmitter that plays a critical role in motor control and reward. By increasing dopamine levels, the compound can help alleviate symptoms associated with conditions like Parkinson’s disease .

Pharmacokinetics

This compound undergoes extensive hepatic metabolism , primarily by cytochrome P450 type 1A2 (CYP1A2) . The compound’s bioavailability is influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). For instance, a study on the pharmacokinetics of a rasagiline transdermal patch showed that it significantly improved the absorption of rasagiline, with more balanced peak concentrations compared to the oral tablet .

Result of Action

The inhibition of MAO-B and the subsequent increase in dopamine levels can lead to improved motor function in patients with Parkinson’s disease . This is because dopamine is crucial for the smooth and coordinated functioning of the body’s muscles and movement.

Properties

IUPAC Name

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOXAKDLRBCFC-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.